molecular formula C9H18N2O3 B2666256 N1-(2-hydroxypropyl)-N2-isobutyloxalamide CAS No. 345997-15-1

N1-(2-hydroxypropyl)-N2-isobutyloxalamide

Cat. No.: B2666256
CAS No.: 345997-15-1
M. Wt: 202.254
InChI Key: LJFQLQYGUMAAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-hydroxypropyl)-N2-isobutyloxalamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both hydroxypropyl and isobutyloxalamide groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-hydroxypropyl)-N2-isobutyloxalamide typically involves the reaction of 2-hydroxypropylamine with isobutyloxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process requires careful temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pressure control is common to maintain consistency and efficiency in production. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N1-(2-hydroxypropyl)-N2-isobutyloxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism by which N1-(2-hydroxypropyl)-N2-isobutyloxalamide exerts its effects involves its interaction with specific molecular targets. The hydroxypropyl group enhances its solubility and bioavailability, while the isobutyloxalamide moiety contributes to its binding affinity with target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to desired therapeutic or functional outcomes .

Comparison with Similar Compounds

Uniqueness: N1-(2-hydroxypropyl)-N2-isobutyloxalamide stands out due to its dual functional groups, which provide a balance of hydrophilicity and reactivity. This makes it versatile for various applications, from pharmaceuticals to industrial materials .

Properties

IUPAC Name

N'-(2-hydroxypropyl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(2)4-10-8(13)9(14)11-5-7(3)12/h6-7,12H,4-5H2,1-3H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFQLQYGUMAAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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